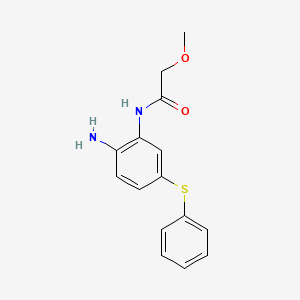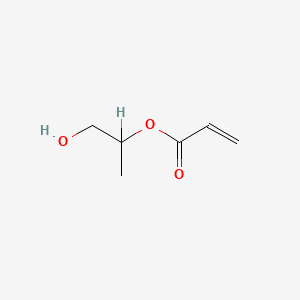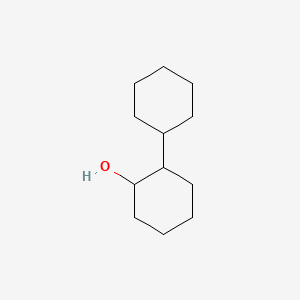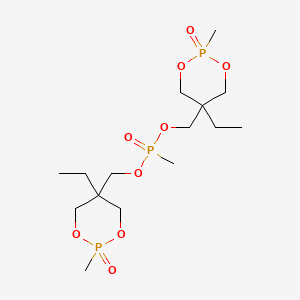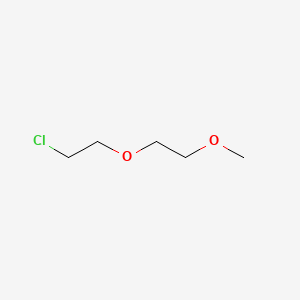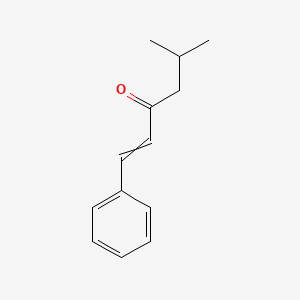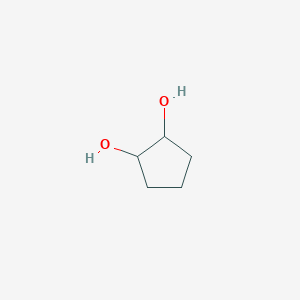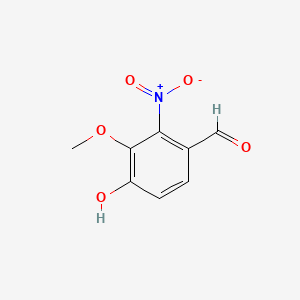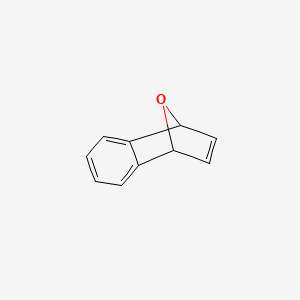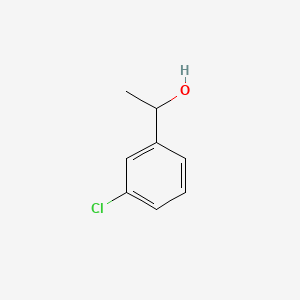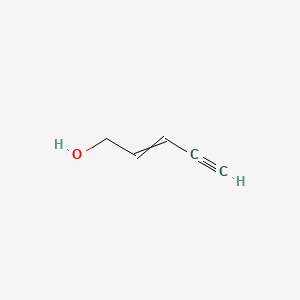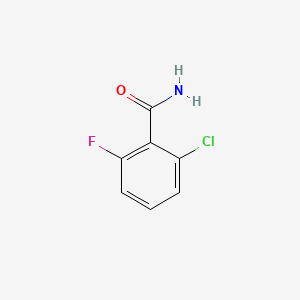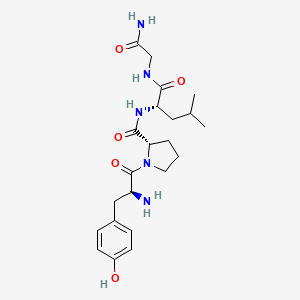
(Tyr0)-melanocyte-stimulating hormone-release inhibiting factor
説明
Tyr0-melanocyte-stimulating hormone-release inhibiting factor (Tyr0-MSH-RIF) is a peptide hormone that is produced in the pituitary gland and released into the bloodstream. It is a member of the melanocortin receptor family and is involved in the regulation of several physiological processes, including body temperature, energy balance, and glucose metabolism. Tyr0-MSH-RIF has been studied extensively in recent years, as it has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
科学的研究の応用
Influence on Depression
The melanocyte-stimulating hormone-release inhibiting hormone, specifically prolyl-leucyl-glycinamide (MRIH-I), has demonstrated potential as an antidepressant. A clinical trial indicated marked improvement in symptoms of mental depression in patients administered with MRIH-I, suggesting its effectiveness in mood regulation and potential as an antidepressant, although these findings are preliminary (Ehrensing & Kastin, 1974).
Role in Pigmentation and Melanoma
The melanocortin 1 receptor (MC1R), influenced by melanocyte-stimulating hormone (MSH), is significant in cutaneous responses to ultraviolet radiation and possibly in melanoma progression. Research has identified specific MC1R variants, like the Asp84Glu variant, as being exclusively present in melanoma cases, suggesting a strong association with the disease and indicating the potential role of MSH-related pathways in melanoma susceptibility and progression (Valverde et al., 1996). Additionally, the D84E variant of the alpha-MSH receptor 1 gene has been associated with earlier onset of cutaneous malignant melanoma, further underscoring the link between MSH signaling and melanoma (F.‐de‐Misa et al., 2008).
Impact on Pigmentation Characteristics
The melanocyte-stimulating hormone receptor (MSHR) system, involving the melanocortin-1 receptor (MC1R) gene, has a pivotal role in human pigmentation. Certain polymorphisms in this gene have been linked to specific pigmentation characteristics, indicating the gene's influence on human pigmentation and its potential association with melanoma risk (Kanetsky et al., 2002).
Therapeutic Implications in Melanoma Treatment
Peptide epitopes derived from the melanocyte differentiation antigen tyrosinase, when used in a vaccine for stage IV melanoma patients, demonstrated induction of a specific T-cell response and limited clinical and immunologic activity. This suggests the potential role of melanocyte-stimulating hormone-release inhibiting factor in the development of therapeutic interventions for melanoma (Scheibenbogen et al., 2000).
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARKJXFXOBPLB-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



